Ethyl 2-hydroxypent-4-enoate
Overview
Description
Ethyl 2-hydroxypent-4-enoate is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . It is a colorless liquid that is used primarily in research and industrial applications. The compound is characterized by the presence of an ester functional group and a hydroxyl group attached to a pent-4-enoate chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxypent-4-enoate can be synthesized through various methods. One common method involves the reaction of ethyl 2-oxoacetate with allyltrimethylsilane in the presence of boron trifluoride diethyl etherate as a catalyst. The reaction is carried out in dichloromethane at room temperature and is typically refluxed for 3 hours .
Another method involves the use of indium in water and toluene as solvents. The reaction is carried out at 20°C for 24 hours under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The choice of catalyst and solvent can vary depending on the desired yield and purity of the product. Common industrial methods include the use of tin and hydrogen bromide in toluene and petroleum ether .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxypent-4-enoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl 2-oxopent-4-enoate.
Reduction: Formation of ethyl 2-hydroxypentanol.
Substitution: Formation of ethyl 2-chloropent-4-enoate or ethyl 2-bromopent-4-enoate.
Scientific Research Applications
Ethyl 2-hydroxypent-4-enoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxypent-4-enoate involves its interaction with various molecular targets and pathways. The hydroxyl and ester functional groups allow it to participate in hydrogen bonding and other intermolecular interactions. These interactions can influence the compound’s reactivity and its ability to act as a substrate or inhibitor in enzymatic reactions .
Comparison with Similar Compounds
Ethyl 2-hydroxypent-4-enoate can be compared with other similar compounds such as:
Ethyl 2-hydroxyhex-4-enoate: Similar structure but with an additional carbon in the chain.
Ethyl 2-hydroxybut-4-enoate: Similar structure but with one less carbon in the chain.
Ethyl levulinate: An ester with a similar functional group but different chain structure.
Properties
IUPAC Name |
ethyl 2-hydroxypent-4-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-5-6(8)7(9)10-4-2/h3,6,8H,1,4-5H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBWGDPROGTKMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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